N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-25-11-14(10-24-25)13-6-12(7-22-9-13)8-23-17(26)15-4-2-3-5-16(15)18(19,20)21/h2-7,9-11H,8H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXKYDVYRZRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a pyridine ring , and a trifluoromethylbenzamide moiety. The presence of these functional groups contributes to its diverse biological properties. The molecular formula is , with a molecular weight of approximately 315.29 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in signaling pathways related to cancer proliferation and inflammation.
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and inflammatory responses, making it a candidate for anti-cancer and anti-inflammatory therapies.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:
-
Cell Line Studies : In vitro studies have indicated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Specific IC50 values have been reported, indicating the concentration required to inhibit cell growth by 50%:
Compound Cell Line IC50 (µM) A MCF7 3.79 B A549 26 C HCT116 0.39
These findings suggest that the compound may effectively target cancer cells while sparing normal cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a promising candidate for treating inflammatory diseases.
Case Studies
- Study on MCF7 Cells : A recent study evaluated the effects of this compound on MCF7 cells, revealing an IC50 value of 3.79 µM, suggesting potent anticancer activity.
- Inhibition of Kinases : Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives, reporting IC50 values as low as 0.067 µM for structurally similar compounds, indicating strong inhibitory effects relevant to cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related benzamide derivatives, focusing on molecular features, synthesis yields, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
¹ Estimated based on structural analysis.
Key Findings from Comparative Analysis:
Imidazole-containing analogs (e.g., ) exhibit higher molecular weights but may offer better solubility due to nitrogen-rich heterocycles .
Trifluoromethyl Group Impact: The 2-(trifluoromethyl)benzamide moiety is a shared feature among several analogs (), enhancing metabolic stability and membrane permeability compared to non-fluorinated derivatives (e.g., ).
Synthesis Efficiency :
- Yields for benzamide coupling reactions vary widely (28–82%), with simpler structures (e.g., ) achieving higher efficiencies. The target compound’s synthesis likely follows similar amide-bond formation protocols, though yields are unspecified in the evidence.
Thermal Stability: Melting points for chromenone-pyrazolopyrimidine hybrids (e.g., ) exceed 175°C, suggesting robust crystallinity, while trifluoromethylbenzamides may exhibit lower melting points due to increased lipophilicity.
Q & A
Basic: What are the established synthetic routes and characterization methods for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide?
The compound is synthesized via a multi-step process involving:
- Coupling reactions between pyridine and pyrazole precursors, often requiring palladium catalysts (e.g., Pd/C) for cross-coupling steps .
- Amide bond formation between the pyridine-methylamine intermediate and 2-(trifluoromethyl)benzoyl chloride under controlled conditions (e.g., room temperature, dimethylformamide solvent) .
Characterization employs: - 1H NMR and IR spectroscopy to confirm functional groups (e.g., trifluoromethyl, amide bonds) .
- LC-MS for molecular weight verification and purity assessment .
- Elemental analysis to validate stoichiometry .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for amide coupling .
- Catalyst loading : Palladium catalysts (0.5–2 mol%) balance cost and yield in cross-coupling steps .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps (e.g., acyl chloride reactions) .
- Workup protocols : Sequential washes (e.g., NaHCO₃ for acid removal) and chromatography (silica gel, methanol/ethyl acetate gradients) improve purity .
Basic: Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- 1H NMR : Identifies proton environments (e.g., pyrazole methyl groups at δ ~3.8 ppm, trifluoromethyl adjacent aromatic protons) .
- 13C NMR : Confirms quaternary carbons (e.g., pyridine C5, trifluoromethyl-substituted benzene) .
- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and pyrazole/pyridine ring vibrations .
Advanced: How can computational methods resolve discrepancies between predicted and observed biological activity?
- Molecular docking : Predicts binding modes to targets (e.g., enzymes, receptors) using software like AutoDock. Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .
- MD simulations : Refine docking results by simulating ligand-protein interactions over nanoseconds to assess stability .
- PASS program : Cross-validate predicted activities (e.g., kinase inhibition) with in vitro assays (e.g., enzymatic IC₅₀ measurements) .
Basic: What structural features contribute to the compound’s biological potential?
- Pyrazole ring : Enhances metabolic stability and π-π stacking with hydrophobic protein pockets .
- Trifluoromethyl group : Increases lipophilicity (logP) and resistance to oxidative metabolism .
- Pyridine-methyl linker : Facilitates target engagement via hydrogen bonding or van der Waals interactions .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify pyrazole (e.g., methyl → cyclopropyl) or pyridine (e.g., fluorine substitution) to probe steric/electronic effects .
- Bioisosteric replacement : Replace the trifluoromethyl group with chloro or cyano to balance potency and solubility .
- Pharmacophore mapping : Use X-ray crystallography (as in related compounds, e.g., ) to identify critical binding motifs .
Basic: How is the trifluoromethyl group’s reactivity managed during synthesis?
- Protecting groups : Shield reactive sites during coupling steps (e.g., tert-butoxycarbonyl for amines) .
- Mild reducing agents : Sodium borohydride avoids over-reduction of sensitive groups .
- Low-temperature quenching : Prevents decomposition of intermediates .
Advanced: How can solubility and stability challenges be addressed in formulation for biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with excipients (e.g., trehalose) .
- pH optimization : Adjust to 6.5–7.4 (physiological range) to prevent hydrolysis of the amide bond .
Basic: What in silico tools predict the compound’s pharmacokinetic properties?
- SwissADME : Estimates logP, bioavailability, and blood-brain barrier permeability .
- pkCSM : Predicts clearance routes (e.g., CYP450 metabolism) and toxicity endpoints .
Advanced: How are contradictions in biological data (e.g., varying IC₅₀ values) resolved across studies?
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize results .
- Orthogonal assays : Validate enzyme inhibition with cellular viability assays (e.g., MTT) to rule off-target effects .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ ± SEM) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
